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This document provides a detailed overview of the applications and associated experimental
protocols for the use of aluminum arsenide (AlAs) in High Electron Mobility Transistors
(HEMTSs). AlAs plays a crucial role in modern HEMT design, primarily utilized as an etch-stop
layer for precise gate recess fabrication and as a component in superlattice buffer layers to
ensure high crystal quality.

Applications of Aluminum Arsenide in HEMTs

Aluminum arsenide is a key material in the fabrication of advanced HEMTs due to its lattice
constant being nearly identical to that of gallium arsenide (GaAs), allowing for the growth of
virtually strain-free, thick layers.[1] This property is leveraged in several critical applications
within HEMT structures to enhance device performance and manufacturing uniformity.

AlAs as an Etch-Stop Layer

A primary application of a thin AlAs layer in HEMT fabrication is to act as a highly selective
etch-stop for the gate recess process.[2] The gate recess is a critical step that defines the
distance between the gate and the channel, which significantly impacts the transistor's
threshold voltage and overall performance. The high etch selectivity between GaAs and AlAs
allows for the precise removal of the overlying GaAs cap layer, stopping exactly at the AlAs
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layer. This ensures a uniform gate-to-channel distance across the wafer, leading to
reproducible device characteristics.[2]

AlAs in Superlattice Buffer Layers

AlAs/GaAs superlattices are often employed as buffer layers in the growth of HEMTSs,
particularly for metamorphic HEMTs (mMHEMTS) where the channel material has a different
lattice constant from the substrate (e.g., InGaAs on a GaAs substrate). These superlattices
help to accommodate the lattice mismatch and prevent the propagation of dislocations into the
active layers of the device, resulting in improved crystal quality and enhanced electron mobility
in the channel.

Quantitative Data on AlAs-Containing HEMT
Structures

The performance of HEMTs is intrinsically linked to the specifics of their layer structure. The
following tables summarize quantitative data for representative HEMT structures that
incorporate AlAs.
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. Thickness .
Layer Material Doping (cm~—3) Purpose
(nm)

Ohmic Contact

Cap n+-GaAs 10 5x 1018 ]
Formation
Precise Gate

Etch-Stop AlAs 1.2 Undoped
Recess Control
Electron Barrier

Barrier INAIAS 15 Undoped and 2DEG
Confinement
Reduce Impurity

Spacer InAIAs 4.5 Undoped ]
Scattering
High-Mobility

Channel INnGaAs 30 Undoped
Electron Channel
Lattice Mismatch

Buffer Graded InAlAs - Undoped )
Accommodation

Semi-insulating
Substrate - -
GaAs

Table 1: Typical

Layer Structure

of a metamorphic

HEMT (mHEMT)

with an AlAs

Etch-Stop Layer.
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Parameter Value Unit
Electron Mobility () 5890 cm?3/Vs
Sheet Carrier Density (ns) 3.2 x 1012 cm=2
Cut-off Frequency (fT) 95 GHz

Maximum Oscillation
170 GHz
Frequency (fmax)

Table 2: Performance Metrics
for a metamorphic HEMT with
an AlAs Etch-Stop Layer.[3]

Experimental Protocols

Detailed methodologies for key experiments in the fabrication and characterization of HEMTs
incorporating AlAs are provided below.

Protocol for Molecular Beam Epitaxy (MBE) Growth of
AlAs/GaAs Heterostructures

This protocol outlines the general steps for the epitaxial growth of an AlAs/GaAs
heterostructure.

Equipment and Materials:

Molecular Beam Epitaxy (MBE) system

High-purity source materials (Gallium, Aluminum, Arsenic)

GaAs substrate

Substrate holder

Pyrometer and RHEED system for in-situ monitoring

Procedure:
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e Substrate Preparation:

o Degrease the GaAs substrate using a standard solvent cleaning procedure (e.g., acetone,
isopropanol, deionized water).

o Chemically etch the substrate to remove the native oxide layer.

o Mount the substrate onto a molybdenum holder and load it into the MBE introduction
chamber.

» Deoxidation:
o Transfer the substrate to the growth chamber.

o Heat the substrate to a temperature of approximately 580-600°C under an arsenic flux to
desorb the native oxide. The deoxidation process can be monitored in-situ using
Reflection High-Energy Electron Diffraction (RHEED).

o Buffer Layer Growth:

o Grow a GaAs buffer layer to a thickness of several hundred nanometers to create a
smooth, defect-free surface for subsequent layers.

e AlAs Layer Growth:

o Set the substrate temperature to the desired growth temperature for AlAs (typically similar
to GaAs, around 580°C).[1]

o Open the aluminum and arsenic source shutters to initiate the growth of the AlAs layer.

o The growth rate is controlled by the aluminum source temperature and can be calibrated
beforehand.

e GaAs Cap Layer Growth:
o Close the aluminum shutter and continue the arsenic flux.

o Open the gallium shutter to grow the GaAs cap layer on top of the AlAs.
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e Cool Down:

o After the growth is complete, cool down the substrate under an arsenic flux to prevent
surface degradation.

Protocol for Wet Selective Etching of GaAs on an AlAs
Etch-Stop Layer

This protocol describes the wet chemical etching process for gate recess, utilizing the high
selectivity of certain etchants for GaAs over AlAs.[2]

Equipment and Materials:

e Fume hood

o Beakers and graduated cylinders
o Stir plate (optional)

e Citric acid (CeHsO7)

» Potassium citrate (K3sCeHs07)

e Hydrogen peroxide (H202, 30%)

e Deionized water

Photoresist and standard lithography tools

Procedure:

» Patterning:

o Define the gate recess area using standard photolithography.

o Etchant Preparation:
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o Prepare the selective etching solution in a clean beaker inside a fume hood. A common
formulation is a mixture of citric acid and hydrogen peroxide. For even higher selectivity, a
buffered solution containing potassium citrate can be used.[2]

o Atypical highly selective solution consists of a 1M solution of citric acid, a 1M solution of
potassium citrate, and 30% hydrogen peroxide mixed in a 5:5:2 volume ratio.[2]

e Etching:
o Immerse the patterned wafer in the etching solution at room temperature.

o The etching of the GaAs layer is rapid, while the etch rate significantly decreases upon
reaching the AlAs etch-stop layer.[2]

o The total etch time will depend on the thickness of the GaAs cap layer.
e Rinsing and Drying:
o After the desired etching is achieved, thoroughly rinse the wafer with deionized water.

o Dry the wafer using a nitrogen gun.

Protocol for Hall Effect Measurement of 2DEG
Properties

This protocol outlines the procedure for characterizing the two-dimensional electron gas
(2DEG) in a HEMT structure using Hall effect measurements.

Equipment and Materials:

Hall effect measurement system (including a magnet and a sensitive voltmeter/ammeter)

Cryostat for low-temperature measurements (optional)

Probes for making electrical contact

Sample with a defined Hall bar geometry
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Procedure:
e Sample Preparation:

o Fabricate a Hall bar structure on the HEMT wafer using photolithography and etching. The
Hall bar should have defined contacts for current injection and voltage measurement.

o Contacting:

o Make ohmic contacts to the pads of the Hall bar.
e Measurement Setup:

o Mount the sample in the Hall effect measurement system.

o Connect the current source and voltmeters to the appropriate contacts on the Hall bar.
e Longitudinal Resistance Measurement (Zero Magnetic Field):

o With the magnetic field (B) set to zero, apply a known current (1) through the length of the
Hall bar.

o Measure the longitudinal voltage (Vx) between two probes along the length of the bar.

o Calculate the sheet resistance (Rsh) from the geometry of the Hall bar and the measured
resistance.

» Hall Voltage Measurement (With Magnetic Field):
o Apply a known magnetic field (B) perpendicular to the plane of the sample.
o Apply the same current (I) as in the previous step.
o Measure the transverse Hall voltage (Vy) across the width of the Hall bar.
e Data Analysis:

o Calculate the Hall coefficient (RH) using the formula: RH = Vy / (I * B).
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o Determine the sheet carrier density (ns) from: ns = 1/ (e * RH), where e is the elementary
charge.

o Calculate the electron mobility (u) using: y = RH / Rsh.

Protocol for S-Parameter Measurement of HEMT RF
Performance

This protocol describes the measurement of scattering parameters (S-parameters) to
characterize the high-frequency performance of a HEMT.

Equipment and Materials:

o Vector Network Analyzer (VNA)

RF probes and probe station

Coaxial cables

Calibration substrate

DC power supplies for biasing the HEMT
Procedure:
e Calibration:

o Perform a calibration of the VNA and the measurement setup using a standard calibration
technique (e.g., Short-Open-Load-Thru, SOLT) on a calibration substrate. This removes
the systematic errors from the measurement system.

e Device Biasing:
o Place the HEMT device on the probe station.

o Carefully land the RF and DC probes on the device pads.

© 2025 BenchChem. All rights reserved. 9/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Apply the desired DC bias (Vgs and Vds) to the gate and drain of the HEMT using the DC

power supplies.

e S-Parameter Measurement:
o Set the desired frequency range on the VNA.

o Initiate the S-parameter measurement. The VNA will measure the magnitude and phase of
the reflected and transmitted signals (S11, S21, S12, S22).

o Data Analysis:

o The measured S-parameters can be used to extract key RF figures of merit, such as the
current gain cut-off frequency (fT) and the maximum oscillation frequency (fmax).

o fT is the frequency at which the magnitude of the short-circuit current gain (|h21|)
extrapolates to unity (O dB).

o fmax is the frequency at which the maximum available power gain (MAG) extrapolates to
unity.

Visualizations

The following diagrams illustrate the logical structure of an AlAs-containing HEMT and the
general workflows for its fabrication and characterization.
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Semi-insulating GaAs Substrate

l

AlAs/GaAs Superlattice Buffer
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InGaAs Channel (2DEG)

l

AlAs Spacer
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AlAs Etch-Stop Layer Source
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Fig. 1: HEMT Layer Structure with AlAs Etch-Stop

Click to download full resolution via product page

Caption: HEMT Layer Structure with AlAs Etch-Stop.
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Start: Epitaxial Wafer

Mesa Isolation Etch
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l

Gate Lithography

l
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l
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l
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End: Fabricated HEMT

Fig. 2: HEMT Fabrication Workflow

Click to download full resolution via product page

Caption: HEMT Fabrication Workflow.
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Start: Fabricated HEMT
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End: Characterized Device

Fig. 3: HEMT Characterization Workflow
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Caption: HEMT Characterization Workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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